molecular formula C15H11N3O4S2 B2850130 N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034491-16-0

N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2850130
CAS No.: 2034491-16-0
M. Wt: 361.39
InChI Key: GFLKTRMPYWXWHQ-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole is a type of electron-deficient monomer that has been extensively researched for use in photovoltaics or as fluorescent sensors . It’s often used in the synthesis of light-emitting and conducting polymers for organic electronics .


Synthesis Analysis

The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole motif often involves reactions like Sonogashira and Stille reactions . These reactions are based on the different aromatic natures of the cores involved .


Molecular Structure Analysis

The electronic structure and electron delocalization in benzo[c][1,2,5]thiadiazole and its derivatives have been studied using X-ray analysis and ab initio calculations .


Chemical Reactions Analysis

Compounds based on the benzo[c][1,2,5]thiadiazole motif have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .


Physical and Chemical Properties Analysis

Compounds based on the benzo[c][1,2,5]thiadiazole motif often exhibit properties like high stability, high porosity, and high fluorescence performance . They can also show aggregated-induced emission (AIE) properties, which are attributed to their photoactive core and nonplanar geometry .

Scientific Research Applications

Synthesis and Biological Activity : The synthesis of sulfonamide derivatives, including those similar to the compound , has been a subject of scientific research due to their biological activities. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated certain anti-tobacco mosaic virus activity, highlighting the potential of sulfonamides in antiviral applications (Chen et al., 2010).

Catalytic Applications : Sulfonamides, particularly those with a thiadiazole moiety, have been utilized as catalysts in chemical syntheses. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been applied as a highly efficient and homogeneous catalyst for the synthesis of various heterocyclic compounds, demonstrating the versatility of sulfonamides in facilitating chemical reactions (Khazaei et al., 2015).

Carbonic Anhydrase Inhibition : The inhibition of human carbonic anhydrase isoenzymes by sulfonamide derivatives is a significant area of research, given the importance of these enzymes in physiological processes. Research on N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides showed weak inhibition against several isoenzymes, indicating the potential for developing selective inhibitors for medical applications (Mishra et al., 2016).

Antiproliferative Activities : The antiproliferative activities of sulfonamide derivatives against cancer cell lines have been explored, with some compounds showing promising activity. This research suggests the potential of sulfonamide derivatives in cancer therapy, highlighting the importance of structural modifications to enhance biological activity (Mert et al., 2014).

Antimicrobial and Antifungal Action : Derivatives of sulfonamides have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests the potential of these compounds in developing new antimicrobial and antifungal agents (Kobzar et al., 2019).

Future Directions

The use of compounds based on the benzo[c][1,2,5]thiadiazole motif in applications like photovoltaics, fluorescent sensors, and visible-light organophotocatalysts is an active area of research . Future work may focus on further optimizing these compounds for specific applications, exploring new applications, and improving our understanding of their properties and behaviors.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S2/c19-24(20,14-5-1-3-11-15(14)18-23-17-11)16-9-10-6-7-13(22-10)12-4-2-8-21-12/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLKTRMPYWXWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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